n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide

Description

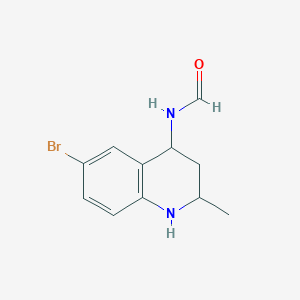

N-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide is a tetrahydroquinoline (THQ) derivative featuring a bromo substituent at position 6, a methyl group at position 2, and a formamide moiety at position 4 of the THQ core. This compound has been cataloged in chemical databases like PubChem and CymitQuimica, though commercial availability is currently discontinued .

Properties

IUPAC Name |

N-(6-bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-7-4-11(13-6-15)9-5-8(12)2-3-10(9)14-7/h2-3,5-7,11,14H,4H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFXDVASSVZLSKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1)C=CC(=C2)Br)NC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide is a compound that has garnered attention due to its potential biological activities. With a molecular formula of C11H13BrN2O and a molecular weight of 269.14 g/mol, this compound is structurally related to tetrahydroquinolines, which are known for their diverse pharmacological properties. This article reviews the biological activity associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 1824056-32-7

- Molecular Formula : C11H13BrN2O

- Molecular Weight : 269.14 g/mol

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds related to tetrahydroquinolines exhibit significant antimicrobial properties. For instance:

- A study involving derivatives of tetrahydroquinoline showed promising antibacterial activity against various strains including Staphylococcus aureus and Pseudomonas aeruginosa .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(6-Bromo-2-methyl...) | Staphylococcus aureus | 25 µg/mL |

| N-(6-Bromo-2-methyl...) | Pseudomonas aeruginosa | 30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have demonstrated that tetrahydroquinoline derivatives can inhibit the proliferation of cancer cell lines:

- A notable study reported that derivatives exhibited IC50 values in the low micromolar range against human breast cancer cell lines (MCF-7), indicating significant cytotoxicity .

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| N-(6-Bromo-2-methyl...) | MCF-7 | 15.0 |

| N-(6-Bromo-2-methyl...) | HL-60 (Leukemia) | 12.5 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, there is evidence suggesting that tetrahydroquinoline derivatives may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds could provide therapeutic benefits by modulating inflammatory pathways.

Case Studies and Research Findings

- Antibacterial Studies : In a comparative study on various tetrahydroquinoline derivatives, N-(6-bromo) showed enhanced activity against both Gram-positive and Gram-negative bacteria compared to its non-brominated counterparts .

- Cytotoxicity Assays : Research conducted on human cancer cell lines indicated that N-(6-Bromo-2-methyl...) significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a lead compound for further development in cancer therapy .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of tetrahydroquinoline derivatives have revealed that specific substitutions on the quinoline ring can enhance biological activity. For instance, bromination at the 6-position was associated with improved antibacterial efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Substituent Effects

Tetrahydroquinoline Derivatives with Varied N-Substituents

- Compound 4b: (S)-N-((R)-1-Acetyl-6-benzyl-THQ-4-yl)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanamide Features an acetylated N-atom and a benzyl group at position 4. Comparison: The bromo substituent in the target compound may reduce lipophilicity (logP ~2.5 estimated) but introduce steric hindrance and electronic effects (electron-withdrawing) that influence binding interactions.

- Compound 3c: (R)-N-((R)-6-Benzyl-1-propionyl-THQ-4-yl)-2-methylpropane-2-sulfamide Contains a sulfamide group, which enhances hydrogen-bonding capacity compared to the formamide in the target compound. This modification is linked to improved μ-opioid receptor (MOR) affinity in mixed-efficacy ligands .

Positional Isomers and Halogen Effects

- N-(6-Methyl-2-nitro-THQ-4-yl)pyrrolidin-2-on A positional isomer with a nitro group at position 2 and a pyrrolidinone substituent. The nitro group increases electrophilicity, while the pyrrolidinone introduces a rigid, planar moiety. Crystallography reveals a cis conformation of substituents and a chair THQ configuration . Comparison: The bromo group in the target compound may confer different electronic and steric properties, influencing crystallinity and reactivity in substitution reactions.

Formamide Derivatives with Alternative Scaffolds

Glycosylated Formamides

- N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside

- A glycosylated formamide with a β-D-xylose moiety. The sugar group enhances water solubility (logS ~-2.1) but reduces membrane permeability. This compound exhibits antifungal activity due to glycoside-mediated targeting .

- Comparison : The THQ core in the target compound likely improves lipid solubility (logS ~-3.5 estimated), favoring passive diffusion across membranes.

Aromatic Formamides

- N-[2-trans-(4-Hydroxyphenyl)ethenyl]formamide (2b)

- A styryl-formamide derivative with a hydroxyl group. The trans-ethenyl group allows conjugation, enhancing UV absorption (λmax ~280 nm). Bioactivity includes moderate α-glucosidase inhibition .

- Comparison : The THQ core in the target compound provides a bicyclic framework that may enhance rigidity and receptor selectivity compared to the linear styryl system.

Physicochemical and Structural Data

Q & A

Q. What synthetic methodologies are commonly employed to prepare n-(6-Bromo-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)formamide?

The compound is synthesized via a multi-component Povarov reaction , involving a BiCl₃-catalyzed imino Diels-Alder cycloaddition. This one-pot method combines nitrobenzaldehydes, toluidine, and N-vinylpyrrolidin-2-one in acetonitrile at room temperature, yielding the product with good efficiency (70–95%) . Key optimizations include solvent selection (MeCN), mild reaction conditions, and catalyst loading. Purification is achieved via column chromatography (SiO₂, ethyl acetate) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

Structural validation relies on:

- IR spectroscopy : Identification of amine (3394 cm⁻¹), amide (1666 cm⁻¹), and nitro groups (1512, 1342 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR for backbone assignment, supplemented by 2D experiments (COSY) to resolve coupling patterns (e.g., axial-axial vs. axial-equatorial proton interactions) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 351) confirm molecular weight .

Q. How is crystallographic data for this compound typically obtained and processed?

Single-crystal X-ray diffraction (SCXRD) is performed using Mo Kα radiation (λ = 0.71073 Å) at 273 K. Data collection employs Bruker AXS software, with structure solution via SHELXS-97 and refinement using SHELXL-97 . Mercury software aids in visualizing packing patterns and void analysis .

Advanced Research Questions

Q. How can stereochemical configurations (cis/trans) be resolved in derivatives of this compound?

Vicinal coupling constants in ¹H NMR (e.g., 10.7–11.1 Hz for axial protons) differentiate axial-equatorial vs. axial-axial configurations. For diastereomers, chiral column chromatography or SCXRD (e.g., Shelxl refinement) is used to confirm absolute configurations .

Q. What strategies address discrepancies in crystallographic data refinement?

- Use SHELXL’s restraints/constraints to handle disorder or partial occupancy .

- Validate hydrogen bonding and intermolecular interactions via Mercury’s Materials Module to compare packing motifs with the Cambridge Structural Database (CSD) .

- Cross-check thermal displacement parameters (ADPs) with Mogul bond-length/bond-angle databases .

Q. How can computational tools enhance the interpretation of spectroscopic and crystallographic data?

- Density Functional Theory (DFT) : Simulate NMR chemical shifts and coupling constants to validate experimental data.

- Mercury CSD : Analyze structural outliers (e.g., bond-length deviations >3σ) using CSD statistical data .

- ConQuest : Search CSD for analogous tetrahydroquinoline structures to benchmark geometric parameters .

Q. What experimental design considerations mitigate diastereomer formation during synthesis?

- Steric and electronic modulation : Use bulky substituents to favor specific transition states.

- Solvent polarity : Polar aprotic solvents (e.g., MeCN) stabilize charged intermediates, improving stereoselectivity .

- Catalyst screening : Lewis acids like BiCl₃ enhance regioselectivity in the Povarov reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.